
5-Methyl-2-thiohydantoin
Übersicht
Beschreibung
5-Methyl-2-thiohydantoin is a derivative of 2-thiohydantoin . Thiohydantoins are sulfur analogs of hydantoins where one or both carbonyl groups are replaced by thiocarbonyl groups . They are involved in the structure of many natural and synthetic molecules, playing important roles in the medical field .
Synthesis Analysis
This compound can be synthesized from a mixture of thiourea and an α-amino acid . The method offers the advantages of simplicity, low cost, easy work-up, and scalability . Another method involves the reaction of polymer-supported α-acylamino ketones with Fmoc-isothiocyanate . Cleavage of the Fmoc protecting group is followed by spontaneous cyclative cleavage, releasing the 5-methylene-thiohydantoin derivatives from the polymer support . Reduction with triethylsilane (TES) yields the corresponding 5-methyl-thiohydantoins .
Molecular Structure Analysis
The backbone of thiohydantoin can be easily modified to adopt the preference structural type over another by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking . Therefore, their ability to form hydrogen-bonded arrays can be controlled in the solid-state, which is crucial in the pharmaceutical industry .
Chemical Reactions Analysis
Position 5 in the five-membered ring 2-thiohydantoin is the nucleophilic center, therefore, several biologically active 5-substituents 2-thiohydantoin derivatives can be prepared by condensation reaction at this position with various aldehydes .
Wissenschaftliche Forschungsanwendungen
Antithyroid Activity
5-Methyl-2-thiohydantoin and its derivatives have demonstrated significant antithyroid activity. Kilpatrick, Elmore, and Wood (1958) found that these compounds, when administered to rats, showed considerable activity at specific dose levels. This research highlights the potential of this compound in thyroid-related medical research (Kilpatrick, Elmore, & Wood, 1958).
Synthesis and Biological Evaluation
Sundaram et al. (2007) reported an efficient synthesis method for 2-thiohydantoin derivatives, highlighting their broad biological activities, which include anticonvulsant, antiarrythmic, and anticancer properties. This synthesis method could be crucial for further exploration of this compound in various biological applications (Sundaram, Venkatesh, Ila, & Junjappa, 2007).
Anticancer and Antimicrobial Potential
Mezoughi et al. (2021) synthesized 5-aryl-2-thiohydantion derivatives and conducted molecular docking studies to assess their potential as anticancer and antimicrobial agents. Their findings suggest that these compounds could have significant applications in the treatment of cancer and bacterial infections (Mezoughi, Abdussalam-Mohammed, & Abdusalam, 2021).
Synthesis and Characterization for Pesticidal Use
Research by Sun Wei et al. (2006) on the synthesis and characterization of novel 2-thiohydantoin derivatives, including 5-methyl variants, revealed higher biological activity, suggesting their potential use as novel pesticide precursor compounds. This application in agriculture could be significant (Sun Wei, Fei, Zhang Suo, Li Yao, & Zhang Guang, 2006).
Antimutagenic Properties
A study by Takahashi et al. (1998) on 3,5-disubstituted 2-thiohydantoins showed inhibitory effects on mutagenicity, suggesting a potential role in cancer prevention or treatment research (Takahashi, Matsuoka, Ozawa, & Uda, 1998).
Corrosion Inhibition
Yüce and Kardaş (2012) explored the use of 2-thiohydantoin as a corrosion inhibitor for mild steel, demonstrating the chemical's potential in industrial applications, particularly in materials science (Yüce & Kardaş, 2012).
NOX Inhibitors in Medicinal Chemistry
Bae et al. (2016) synthesized novel 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins, evaluating their biological activity as NOX inhibitors, which are significant in medicinal chemistry (Bae, Choi, Park, Joo, Cui, Cho, Lee, & Lee, 2016).
Analytical Reagent Applications
González et al. (1978) studied the synthesis and properties of pyridine derivatives of 2-thiohydantoin, finding applications as spectrophotometric analytical reagents in chemistry (González, Ariza, Pino, & Villanova, 1978).
Antitumor Agent Research
Research by Al-Obaid et al. (1996) on 5-Substituted-2-thiohydantoin analogs identified them as a novel class of antitumor agents, highlighting their potential in cancer research and therapy (Al-Obaid, El-Subbagh, Khodair, & Elmazar, 1996).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Methyl-2-thiohydantoin, also known as 5-Methyl-2-thioxoimidazolidin-4-one, is a thionamide antithyroid agent . Its primary target is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting this enzyme, this compound reduces thyroid hormone synthesis, thereby ameliorating conditions of hyperthyroidism .
Mode of Action
The compound interacts with its target, thyroid peroxidase, by inhibiting its actions . This inhibition leads to a reduction in the synthesis of thyroid hormones . One of the first metabolites identified from this compound, 3-methyl-2-thiohydantoin, may contribute to its antithyroid activity . This metabolite has demonstrated antithyroid activity in rats and may explain the prolonged duration of iodination inhibition following administration, despite the relatively short half-life of this compound .
Biochemical Pathways
The inhibition of thyroid peroxidase by this compound affects the thyroid hormone synthesis pathway . This leads to a decrease in the levels of thyroid hormones, which are crucial regulators of metabolism, growth, and development . The downstream effects of this inhibition can lead to the amelioration of hyperthyroid symptoms .
Pharmacokinetics
It is known that its primary active metabolite, 3-methyl-2-thiohydantoin, has a half-life approximately three times longer than its parent drug . This suggests that the compound may have a prolonged effect on thyroid hormone synthesis inhibition
Result of Action
The primary molecular effect of this compound’s action is the inhibition of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This results in a decrease in the levels of thyroid hormones in the body . On a cellular level, this can lead to changes in metabolic processes, as thyroid hormones play a key role in regulating metabolism .
Eigenschaften
IUPAC Name |
5-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZMARBTYAIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954993 | |
| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33368-94-4 | |
| Record name | 5-Methyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 5-methyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033368944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 5-methyl-2-thiohydantoin?
A: this compound, also known as 5-methyl-2-thioxoimidazolidin-4-one, possesses the molecular formula C5H8N2OS. While the provided abstracts don't delve into specific spectroscopic data, they highlight its synthesis and structural features. For instance, one study elucidated the crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin, a closely related derivative, revealing its crystallization in the chiral orthorhombic space group P212121 [].
Q2: What are the known biological activities of this compound derivatives?
A: Research indicates that this compound derivatives exhibit promising antidiabetic activity []. Furthermore, certain derivatives demonstrate notable pesticidal activity, particularly as potential pesticide precursors. Studies have shown their inhibitory effects against both sprout and root growth, with the 5-methyl substituent playing a crucial role in enhancing this activity [].
Q3: How do structural modifications of this compound impact its activity?
A: Introducing a 5-methyl group to the 2-thiohydantoin core significantly enhances its pesticidal activity compared to its counterparts lacking this substitution []. This highlights the importance of the 5-methyl group in influencing the compound's interaction with its biological target.
Q4: How is this compound used in synthetic chemistry?
A: this compound serves as a valuable building block in organic synthesis. It plays a crucial role in the synthesis of spirooxindoles, a class of compounds with diverse biological activities, through a one-pot reaction with isatin derivatives and malononitrile [].
Q5: What is known about the charge transfer properties of this compound?
A: Studies have investigated the donor properties of the sulfur atom in this compound and its N-methylated derivatives by analyzing their interactions with molecular iodine []. These interactions lead to the formation of charge transfer complexes, and the stability constants (K) of these complexes provide insights into the electron-donating ability of the sulfur atom.
Q6: How does hydrogen bonding influence the structure of this compound derivatives?
A: Crystallographic studies of rac-1-acetyl-5-methyl-2-thioxoimidazolidin-4-one, also known as N-acetyl-2-thiohydantoin-alanine, reveal the crucial role of hydrogen bonding in its crystal packing []. N-H...O hydrogen bonds connect molecules, forming centrosymmetric dimers. These dimers are further linked by C-H...O interactions, resulting in the formation of infinite one-dimensional chains [].
Q7: What is the significance of this compound in coordination chemistry?
A: this compound and its derivatives act as ligands in coordination compounds. For instance, 3-allyl-5-methyl-2-thiohydantoin coordinates to silver(I) ions, forming a dimeric binuclear complex []. This highlights the potential of these compounds in developing metal-based drugs and catalysts.
Q8: What are some synthetic routes to access this compound derivatives?
A: One efficient method involves a three-component reaction using amino acid esters, primary amines, and 1-(methyldithiocarbonyl)imidazole as a thiocarbonyl transfer reagent []. This approach offers a facile route to a diverse range of 3,5- and 1,3,5-substituted-2-thiohydantoins.
Q9: Are there any known cyanoethylation reactions involving this compound?
A: Yes, research has explored the cyanoethylation of 3-substituted 5-methyl-2-thiohydantoins [, ]. These reactions likely involve the nucleophilic attack of the thiohydantoin nitrogen on acrylonitrile, leading to the formation of cyanoethylated derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





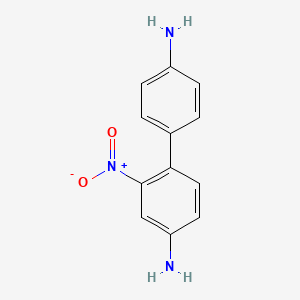

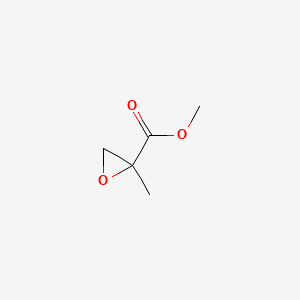
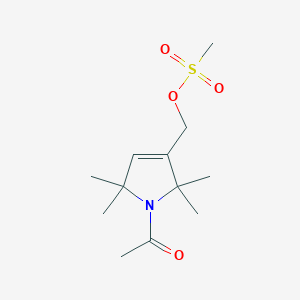
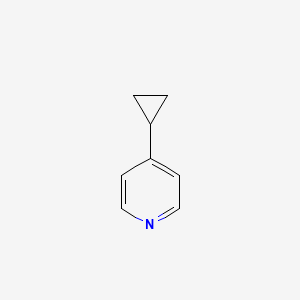
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid](/img/structure/B1598170.png)


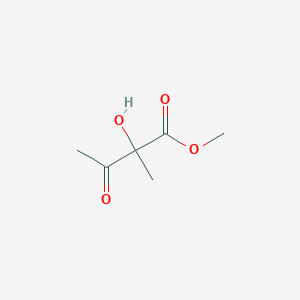


![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)